Cas no 10148-69-3 ((2S,3R)-3-Hydroxynorleucine)

(2S,3R)-3-Hydroxynorleucine is a non-proteinogenic amino acid characterized by its stereospecific hydroxyl group at the β-position and a linear side chain. This chiral compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptide-based therapeutics and enzyme inhibitors. Its defined stereochemistry ensures high selectivity in biochemical applications, while its structural similarity to natural amino acids allows for incorporation into modified peptides with enhanced stability or bioactivity. The hydroxyl group provides a reactive handle for further functionalization, making it useful in medicinal chemistry and drug design. Its purity and well-characterized configuration support reproducible results in research applications.
(2S,3R)-3-Hydroxynorleucine structure
(2S,3R)-3-Hydroxynorleucine structure
Product Name:(2S,3R)-3-Hydroxynorleucine
CAS No:10148-69-3
MF:C6H13NO3
MW:147.172322034836
CID:1129167
PubChem ID:53487132
Update Time:2025-06-11

(2S,3R)-3-Hydroxynorleucine Chemical and Physical Properties

Names and Identifiers

    • (2s,3r)-2-amino-3-hydroxyhexanoic Acid
    • FT-0690358
    • (2S,3R)-2-Amino-3-hydroxy-hexanoic acid
    • (+-)-erythro-2-amino-3-hydroxy-hexanoic acid
    • Threo-l-b-hydroxynorleucine
    • (+-)-erythro-2-Amino-3-hydroxy-hexansaeure
    • KB-61719
    • (2S,3R)-3-HYDROXYNORLEUCINE
    • DB-289808
    • (2s,3r)-2-amino-3-hydroxyhexanoicAcid
    • SCHEMBL720918
    • (3R)-3-Hydroxy-L-norleucine
    • A900812
    • AKOS006327091
    • DTXSID10705271
    • 10148-69-3
    • L-Norleucine, 3-hydroxy-, (3R)-
    • (2S,3R)-3-Hydroxynorleucine
    • Inchi: 1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1
    • InChI Key: ONTYPWROJNTIRE-UHNVWZDZSA-N
    • SMILES: O[C@@H]([C@@H](C(=O)O)N)CCC

Computed Properties

  • Exact Mass: 147.08959
  • Monoisotopic Mass: 147.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • PSA: 83.55

(2S,3R)-3-Hydroxynorleucine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H949760-2.5mg
(2S,3R)-3-Hydroxynorleucine
10148-69-3
2.5mg
$ 115.00 2023-09-07
TRC
H949760-10mg
(2S,3R)-3-Hydroxynorleucine
10148-69-3
10mg
$ 385.00 2023-09-07
TRC
H949760-50mg
(2S,3R)-3-Hydroxynorleucine
10148-69-3
50mg
$ 1702.00 2023-09-07
Chemenu
CM294942-1g
(2S,3R)-2-Amino-3-hydroxyhexanoic acid
10148-69-3 97%
1g
$1477 2021-06-09
Chemenu
CM294942-1g
(2S,3R)-2-Amino-3-hydroxyhexanoic acid
10148-69-3 97%
1g
$1477 2022-06-14
Ambeed
A293952-1g
(2S,3R)-2-Amino-3-hydroxyhexanoic acid
10148-69-3 97%
1g
$527.0 2024-08-02
Crysdot LLC
CD21019706-1g
(2S,3R)-2-Amino-3-hydroxyhexanoic acid
10148-69-3 97%
1g
$1580 2024-07-18

(2S,3R)-3-Hydroxynorleucine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:10148-69-3)(2S,3R)-3-Hydroxynorleucine
Order Number:A900812
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:06
Price ($):474.0
Email:sales@amadischem.com

Additional information on (2S,3R)-3-Hydroxynorleucine

(2S,3R)-3-Hydroxynorleucine: A Comprehensive Overview

(2S,3R)-3-Hydroxynorleucine, also known by its CAS number CAS No. 10148-69-3, is a unique amino acid derivative that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a hydroxylated derivative of norleucine, a non-proteinogenic amino acid, and its stereochemistry plays a crucial role in its biological activity. Recent studies have highlighted its potential as a modulator of cellular processes, particularly in the context of metabolic regulation and enzyme activity.

The chemical structure of (2S,3R)-3-Hydroxynorleucine consists of a central carbon chain with a hydroxyl group attached at the third position. This configuration imparts distinct physicochemical properties compared to its non-hydroxylated counterpart. The compound's stereochemistry is critical for its interactions with biological systems, as it determines how it binds to proteins and enzymes. Researchers have utilized advanced computational methods to model the binding affinities of this compound to various targets, providing insights into its potential therapeutic applications.

One of the most promising areas of research involving (2S,3R)-3-Hydroxynorleucine is its role in metabolic regulation. Studies have shown that this compound can influence the activity of key enzymes involved in lipid metabolism, potentially offering new avenues for the treatment of metabolic disorders such as obesity and type 2 diabetes. Recent findings from clinical trials suggest that it may enhance insulin sensitivity and reduce lipid accumulation in adipose tissue without significant adverse effects.

In addition to its metabolic effects, (2S,3R)-3-Hydroxynorleucine has been investigated for its potential neuroprotective properties. Preclinical studies indicate that it may protect against oxidative stress and inflammation in neuronal cells, making it a candidate for therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. These studies have been complemented by advanced imaging techniques and biomarker analyses, which have provided deeper insights into its mechanisms of action.

The synthesis of (2S,3R)-3-Hydroxynorleucine has also been optimized in recent years, with researchers developing more efficient and scalable methods for its production. These advancements have made it more accessible for both academic research and preclinical testing. Furthermore, the compound's stability under various storage conditions has been thoroughly characterized, ensuring its suitability for long-term use in experimental settings.

From an analytical standpoint, the characterization of (2S,3R)-3-Hydroxynorleucine has benefited from the integration of modern spectroscopic techniques such as NMR and mass spectrometry. These methods have enabled precise determination of its molecular structure and purity, which are essential for ensuring reproducibility in research studies.

In conclusion, (2S,3R)-3-Hydroxynorleucine, with its unique chemical properties and diverse biological activities, represents a compelling area of research with potential applications across multiple therapeutic domains. As ongoing studies continue to uncover new insights into its mechanisms and efficacy, this compound is poised to play an increasingly important role in the development of novel treatments for metabolic and neurological disorders.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:10148-69-3)(2S,3R)-3-Hydroxynorleucine
A900812
Purity:99%
Quantity:1g
Price ($):474.0
Email